4-Chloro-2-iodo-6-methylphenol
Description
4-Chloro-2-iodo-6-methylphenol is an organic compound with the molecular formula C7H6ClIO It is a substituted phenol, characterized by the presence of chlorine, iodine, and a methyl group on the benzene ring
Properties
IUPAC Name |
4-chloro-2-iodo-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGCDJBIFRLTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306318 | |
| Record name | 4-Chloro-2-iodo-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-34-4 | |
| Record name | 4-Chloro-2-iodo-6-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-iodo-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-iodo-6-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodo-6-methylphenol typically involves the iodination and chlorination of 2-methylphenol (o-cresol). One common method includes the direct iodination of 2-methylphenol in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . The reaction conditions are generally mild, and the process is efficient in producing the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar iodination and chlorination techniques. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodo-6-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms on the benzene ring.
Oxidation and Reduction: The phenolic group can be oxidized or reduced under appropriate conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as amines or alkoxides can replace the halogen atoms under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the phenolic group to quinones or other oxidized derivatives.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Scientific Research Applications
4-Chloro-2-iodo-6-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives may have potential biological activities, making it a candidate for drug development and other biomedical research.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-6-methylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and participate in redox reactions, affecting biological pathways and molecular interactions. The halogen atoms can also influence the compound’s reactivity and binding affinity to different targets .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-methylphenol: Similar in structure but lacks the chlorine atom.
4-Chloro-2-methylphenol: Similar but lacks the iodine atom.
Biological Activity
4-Chloro-2-iodo-6-methylphenol (C7H6ClIO) is a substituted phenolic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant research findings.
This compound is characterized by the presence of chlorine and iodine substituents on the benzene ring, which influence its reactivity and biological interactions. The compound can be synthesized through various methods, including the direct iodination of 2-methylphenol in aqueous alcohol solvents using sodium hypochlorite and sodium iodide as reagents.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The phenolic group allows for hydrogen bonding and participation in redox reactions, which can affect several biological pathways. The halogen substituents enhance the compound's reactivity, potentially increasing its binding affinity to specific receptors or enzymes.
Biological Activity
Research indicates that this compound and its derivatives may possess significant biological activities, including:
- Antimicrobial Activity : Studies have shown that phenolic compounds exhibit antimicrobial properties. The presence of halogens may enhance these effects, making this compound a candidate for further investigation in this area.
- Antiproliferative Effects : Preliminary studies suggest that certain phenolic compounds can inhibit cell proliferation. For instance, related compounds have demonstrated antiproliferative activity against various cancer cell lines .
Case Studies
- Anticancer Activity : In a study examining the antiproliferative effects of phenolic compounds, derivatives similar to this compound showed significant inhibition of cancer cell growth at concentrations exceeding 100 μg/mL . This suggests potential applications in cancer therapy.
- CRF Receptor Interaction : Research indicates that structurally similar compounds exhibit potent binding inhibition against corticotropin-releasing factor (CRF) receptors, which are involved in stress responses. The binding affinity was measured with an IC50 value of 9.5 nM for related derivatives, indicating strong potential for therapeutic applications in stress-related disorders .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
